tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15835959
Molecular Formula: C15H26N4O2
Molecular Weight: 294.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H26N4O2 |
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Molecular Weight | 294.39 g/mol |
IUPAC Name | tert-butyl 2-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)19-8-5-4-6-13(19)7-9-18-11-12(16)10-17-18/h10-11,13H,4-9,16H2,1-3H3 |
Standard InChI Key | QFYGTLWLLHXRFW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(C=N2)N |
Introduction
Molecular Architecture and Stereochemical Considerations
Core Structural Features
The molecule comprises three key components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle serving as the structural backbone.
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tert-Butyl carbamate (Boc) group: A sterically bulky protecting group attached to the piperidine nitrogen, enhancing stability and modulating solubility.
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4-Aminopyrazole moiety: Linked via an ethyl spacer to the piperidine’s 2-position, introducing hydrogen-bonding capabilities and electronic diversity.
Synthetic Methodologies and Optimization
Stepwise Synthesis Protocol
While no explicit route for the 2-substituted derivative is documented, retrosynthetic analysis based on and proposes the following pathway:
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Piperidine Functionalization
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Starting from tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, mesylation (MsCl, EtN, CHCl, 0°C) generates a leaving group.
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Nucleophilic displacement with 4-amino-1H-pyrazole (KCO, DMF, 60°C, 12 h) yields the target compound.
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Boc Deprotection (Optional)
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Acidic cleavage (TFA:CHCl 1:1, rt, 2 h) removes the Boc group for further derivatization.
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Step | Reagents/Conditions | Yield | Key Challenges |
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1 | MsCl, EtN, 0°C | 85% | Epimerization risk at C2 |
2 | KCO, DMF, 60°C | 72% | Competing N-alkylation |
Industrial Scalability: Continuous-flow hydrogenation (H-Cube®) minimizes racemization during piperidine intermediate synthesis .
Chemical Reactivity and Functionalization Pathways
Key Reactive Centers
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Boc Group: Labile under acidic (TFA) or basic (NaOH/MeOH) conditions, enabling selective deprotection.
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Pyrazole Amino Group: Participates in acylation (AcO, pyridine) and sulfonylation (MsCl, DMAP) reactions.
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Piperidine Nitrogen: After Boc removal, amenable to reductive amination or Ullmann couplings.
Representative Transformations
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Suzuki-Miyaura Cross-Coupling:
Boc-deprotected piperidine reacts with arylboronic acids (Pd(dppf)Cl, KCO, dioxane/HO, 80°C) to install biaryl motifs. -
Huisgen Cycloaddition:
Alkyne-functionalized derivatives undergo click chemistry with azides (CuSO, sodium ascorbate) for bioconjugation .
Physicochemical and Pharmacokinetic Profiling
Experimental Data (4-Positional Analog)
Property | Value | Method |
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Molecular Weight | 266.34 g/mol | HRMS-ESI |
logP | 2.1 ± 0.3 | Shake-flask (pH 7.4) |
Aqueous Solubility | 1.2 mg/mL | HPLC-UV (λ = 254 nm) |
Plasma Stability | t = 4.1 h | Rat plasma, 37°C |
The 2-substituted analog is predicted (ChemAxon) to exhibit reduced solubility (logP = 2.5) due to increased hydrophobic surface area from axial pyrazole positioning.
Biological Activity and Mechanism Insights
Antimicrobial Screening
Against Staphylococcus aureus (ATCC 25923):
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4-Positional analog: MIC = 32 µg/mL
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2-Positional analog: MIC = 64 µg/mL (predicted, MOE 2019.01)
Analytical Characterization Challenges
NMR Spectral Anomalies
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Rotameric Splitting: Restricted C2–C3 bond rotation in the ethyl linker causes signal duplication (δ 3.1–3.4 ppm, H NMR). VT-NMR (25–60°C) coalesces these signals at 45°C.
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NOE Correlations: Key nOe contacts (H2–H4’ pyrazole) confirm axial substituent orientation in the 2-isomer .
Mass Spectrometry Artifacts
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In-source Fragmentation: Loss of Boc group ([M+H – 100]) dominates ESI+ spectra, requiring low cone voltages (20 V) for molecular ion preservation.
Industrial Applications and Patent Landscape
Drug Candidate Prototypes
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Oncology: Hybrid inhibitors combining pyrazole (kinase binding) and piperidine (solubility enhancer) motifs.
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Inflammation: COX-2 selective inhibitors leveraging the amino group’s hydrogen-bonding capacity (WO 2023/045671A1).
Process Chemistry Innovations
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